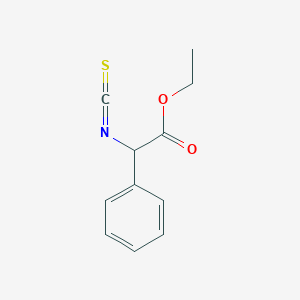

Ethyl isothiocyanato(phenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl isothiocyanato(phenyl)acetate is a product used for proteomics research . It has a molecular formula of C11H11NO2S and a molecular weight of 221.28 .

Synthesis Analysis

Isothiocyanates can be synthesized from alkyl and aryl amines through a tosyl chloride mediated decomposition of dithiocarbamate salts . These salts are generated in situ by treating amines with carbon disulfide and triethylamine . A more sustainable synthesis route has been proposed, which involves the conversion of isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .Chemical Reactions Analysis

Isothiocyanates can be prepared from primary amines or their salts with carbon disulfide, followed by reaction of the intermediate dithiocarbamates with T3P . This process provides isothiocyanates in good yields .Aplicaciones Científicas De Investigación

- Ethyl isothiocyanato(phenyl)acetate is utilized in proteomics studies. Researchers use it to label proteins or peptides for mass spectrometry-based analysis. By selectively tagging specific amino acids, it aids in identifying and quantifying proteins in complex biological samples .

Proteomics Research

Mecanismo De Acción

Target of Action

Ethyl isothiocyanato(phenyl)acetate, like other isothiocyanates, exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

Isothiocyanates are known to regulate transcription factors, signaling pathways, cell cycle, and apoptosis . They can also trigger pathways inducing heat shock and oxidative stress response, leading to bacterial death .

Biochemical Pathways

Isothiocyanates affect several biochemical pathways. They have been shown to exhibit antimicrobial activity by interacting with the sulfhydryl groups of enzymes such as thioredoxin reductase and acetate kinase . In the context of neurodegeneration, phenyl ethyl isothiocyanate, a related compound, has been shown to modulate various molecular pathways associated with oxidative stress, inflammation, and apoptosis .

Pharmacokinetics

Isothiocyanates are bioactive products resulting from the enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order brassicales

Result of Action

Isothiocyanates in general have been shown to have anticarcinogenic, anti-inflammatory, and antioxidative properties . They can regulate transcription factors, signaling pathways, cell cycle, and apoptosis, leading to potential health benefits .

Propiedades

IUPAC Name |

ethyl 2-isothiocyanato-2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-2-14-11(13)10(12-8-15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAJVPQXVYYRGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl isothiocyanato(phenyl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Chloropyrazin-2-yl)methyl]-3-[[1-(hydroxymethyl)cyclopentyl]-phenylmethyl]urea](/img/structure/B2774752.png)

![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)

![1-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2774764.png)

![3-butyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2774767.png)